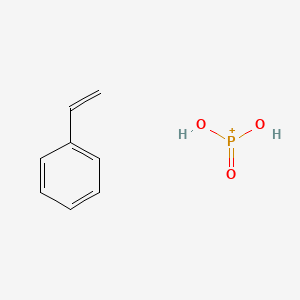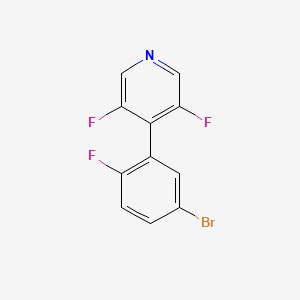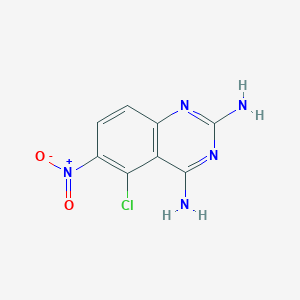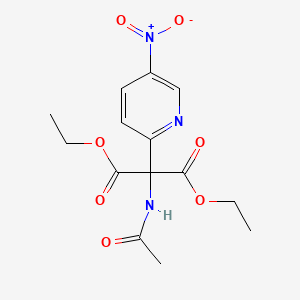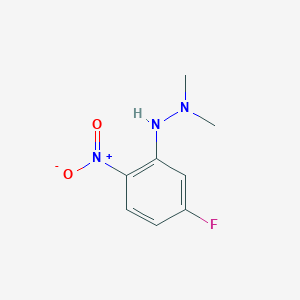![molecular formula C13H17BrN2O2 B8475069 ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8475069.png)
ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring substituted with an ethyl ester group and an aniline derivative. The presence of the amino and bromo groups on the aniline ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Aniline Derivative: The aniline derivative, 2-amino-5-bromoaniline, can be synthesized through a bromination reaction of 2-aminoaniline using bromine in an aqueous medium.
Coupling Reaction: The final step involves coupling the cyclopropane ring with the aniline derivative. This can be achieved through a nucleophilic substitution reaction where the aniline derivative reacts with an appropriate electrophile, such as an ester or an acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and bromination steps, as well as the use of automated systems for the coupling reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using hydrogenation techniques.
Substitution: The bromo group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: The corresponding de-brominated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The amino and bromo groups can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways by binding to key proteins, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-[(2-amino-5-chloroanilino)methyl]cyclopropane-1-carboxylate
- Ethyl 1-[(2-amino-5-fluoroanilino)methyl]cyclopropane-1-carboxylate
- Ethyl 1-[(2-amino-5-iodoanilino)methyl]cyclopropane-1-carboxylate
Uniqueness
Ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate is unique due to the presence of the bromo group, which can participate in a variety of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. The bromo group also enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
Eigenschaften
Molekularformel |
C13H17BrN2O2 |
|---|---|
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-18-12(17)13(5-6-13)8-16-11-7-9(14)3-4-10(11)15/h3-4,7,16H,2,5-6,8,15H2,1H3 |
InChI-Schlüssel |
YVQZEYUAHDFTCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1)CNC2=C(C=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
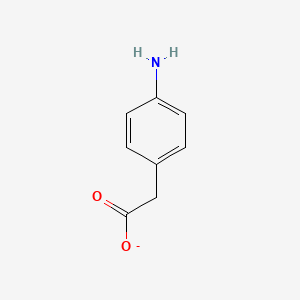
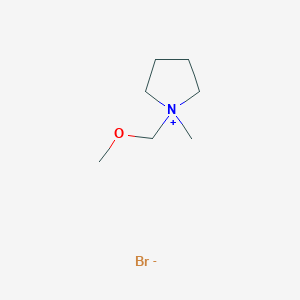
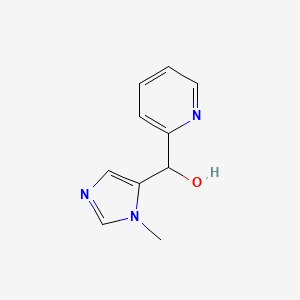
![3-(2,5-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8475008.png)
![2-[3-(Methylsulfanyl)phenoxy]-5-fluoronicotinic acid](/img/structure/B8475009.png)
![2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8475015.png)
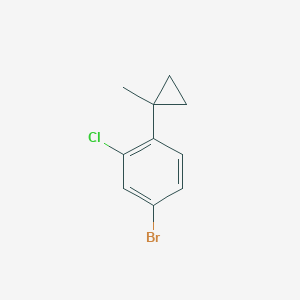
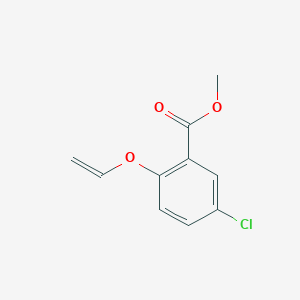
![1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile](/img/structure/B8475053.png)
